

Application Notes and Protocols for AZD-8835

Treatment of BT474 Cell Line

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Compound of Interest

Compound Name: AZD-8835

Cat. No.: B605784

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Introduction

AZD-8835 is a potent and selective dual inhibitor of the p110 α and p110 δ isoforms of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is a frequent event in many human cancers. The BT474 human breast ductal carcinoma cell line is characterized by the amplification of HER2 and the presence of a PIK3CA mutation, rendering it highly dependent on the PI3K signaling pathway for its growth and survival. This makes the BT474 cell line a relevant in vitro model for studying the efficacy of PI3K inhibitors like **AZD-8835**.

These application notes provide a detailed protocol for the in vitro treatment of the BT474 cell line with **AZD-8835**, including cell culture, and methodologies for assessing cell proliferation, signaling pathway modulation, and cell cycle effects.

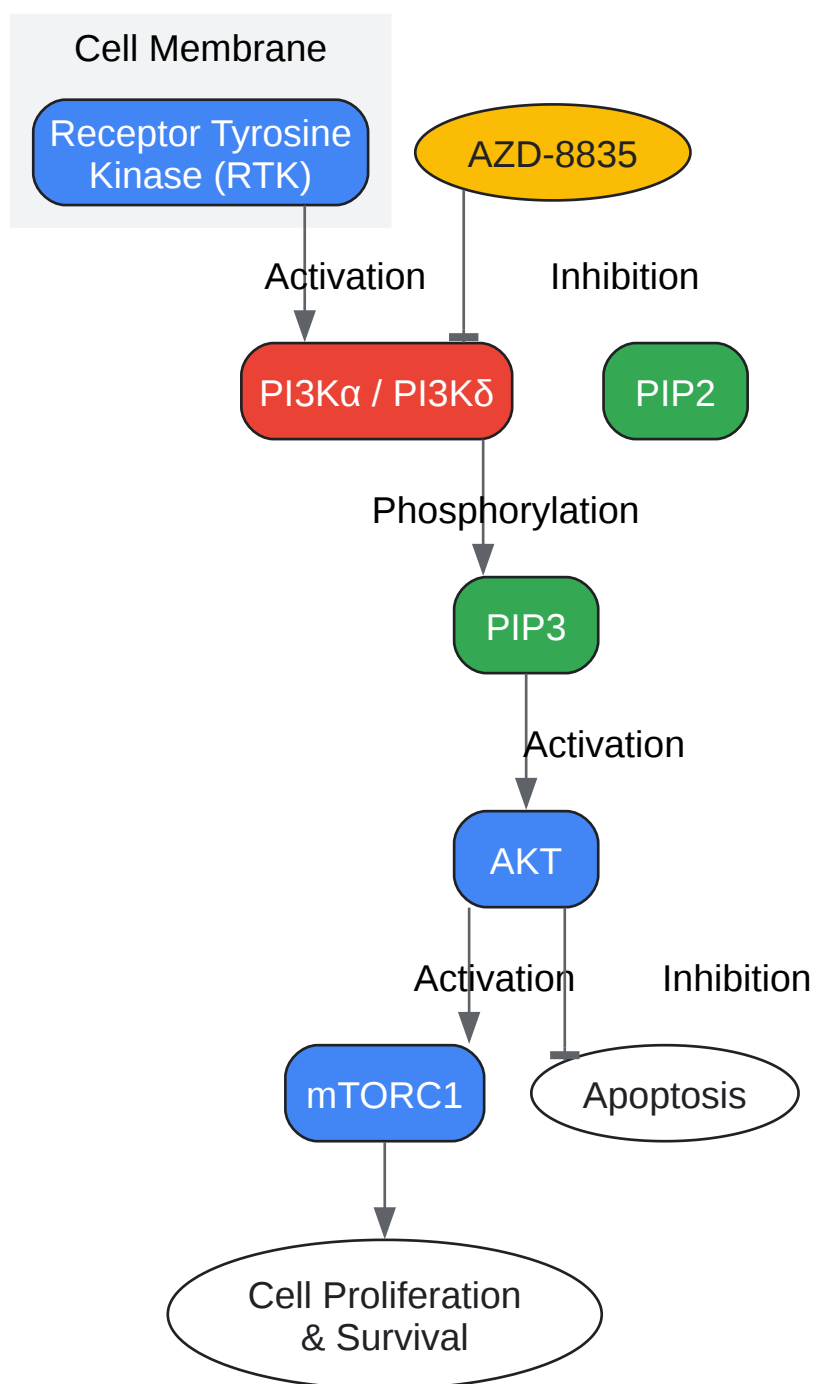
Quantitative Data Summary

The following table summarizes the reported in vitro efficacy of **AZD-8835**.

Parameter	Cell Line	Value	Reference
Enzyme Inhibition			
PI3K α IC50	-	6.2 nM	[1]
PI3K δ IC50	-	5.7 nM	[1]
PI3K β IC50	-	431 nM	[1]
PI3K γ IC50	-	90 nM	[1]
Cell-Based Assays			
p-Akt (Ser473) Inhibition IC50	BT474	57 nM	[1]
Growth Inhibition GI50	BT474	~250 nM	[2]

Signaling Pathway

AZD-8835 inhibits the catalytic activity of PI3K α and PI3K δ , blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This leads to reduced activation of downstream effectors such as AKT and mTOR, ultimately resulting in the inhibition of cell proliferation and induction of apoptosis.



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Caption: Simplified PI3K/AKT signaling pathway and the inhibitory action of **AZD-8835**.

Experimental Protocols

BT474 Cell Culture

Materials:

- BT474 cell line
- Hybri-Care Medium (ATCC) or RPMI-1640 Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution (100x)
- 0.25% Trypsin-EDTA solution
- Phosphate-Buffered Saline (PBS)
- Cell culture flasks (T-75)
- 6-well, 24-well, and 96-well cell culture plates

Protocol:

- Culture BT474 cells in Hybri-Care Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin, or in RPMI-1640 medium supplemented with 10% FBS, 10 µg/ml insulin, and 1% Penicillin-Streptomycin.
- Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- For subculturing, wash the cells with PBS and detach them using 0.25% Trypsin-EDTA.
- Resuspend the cells in fresh medium and seed them into new flasks at a ratio of 1:3 to 1:4.
- Change the medium every 2-3 days.

AZD-8835 Stock Solution Preparation

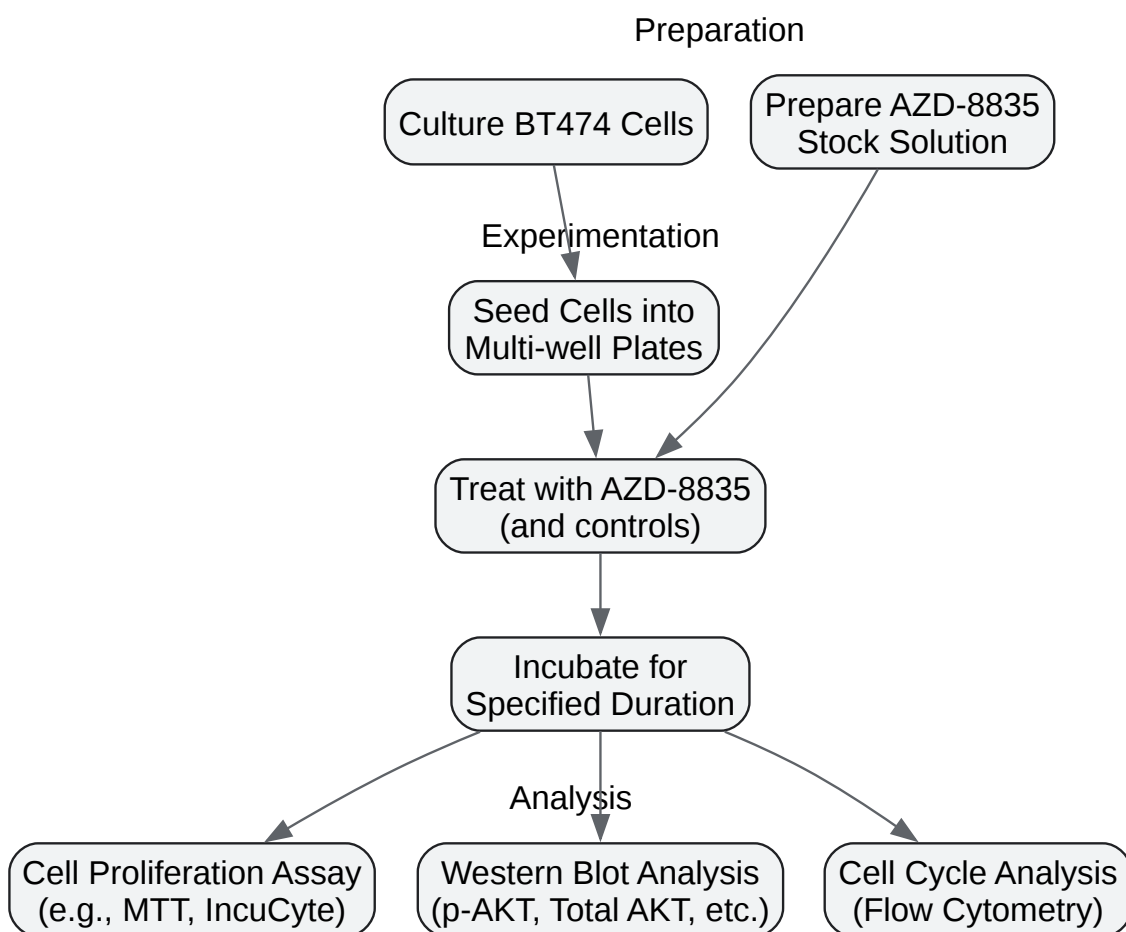
Materials:

- **AZD-8835** powder
- Dimethyl sulfoxide (DMSO)

Protocol:

- Prepare a 10 mM stock solution of **AZD-8835** in DMSO.
- Aliquot the stock solution and store it at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
- For experiments, dilute the stock solution to the desired concentrations in the cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.1% to avoid solvent-induced toxicity.

Experimental Workflow



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Caption: General workflow for in vitro experiments with **AZD-8835** on BT474 cells.

Cell Proliferation Assay (MTT Assay)

Materials:

- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
- DMSO or solubilization buffer

Protocol:

- Seed BT474 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
- Treat the cells with various concentrations of **AZD-8835** (e.g., 0.1 nM to 10 μ M) and a vehicle control (DMSO).
- Incubate for 72 hours.
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.

Western Blot Analysis for PI3K Pathway Inhibition

Materials:

- 6-well plates
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- Nitrocellulose or PVDF membranes
- Primary antibodies (e.g., anti-p-AKT (Ser473), anti-total AKT, anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Protocol:

- Seed BT474 cells in 6-well plates and grow until they reach 70-80% confluency.
- Treat the cells with **AZD-8835** at various concentrations (e.g., 50 nM, 250 nM, 1 μ M) for a specified time (e.g., 2 hours).[\[2\]](#)
- Lyse the cells and determine the protein concentration.
- Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
- Block the membrane and incubate with primary antibodies overnight at 4°C.
- Wash the membrane and incubate with HRP-conjugated secondary antibodies.
- Detect the protein bands using a chemiluminescent substrate and an imaging system.

Cell Cycle Analysis

Materials:

- 6-well plates
- Propidium iodide (PI) staining solution
- RNase A

- Flow cytometer

Protocol:

- Seed BT474 cells in 6-well plates.
- Treat the cells with **AZD-8835** (e.g., 250 nM) for 24 hours.[2]
- Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
- Wash the fixed cells and resuspend them in PI staining solution containing RNase A.
- Incubate in the dark for 30 minutes.
- Analyze the cell cycle distribution using a flow cytometer. An increase in the G0/G1 population is expected.[2]

Conclusion

The BT474 cell line serves as a valuable tool for the preclinical evaluation of PI3K inhibitors like **AZD-8835**. The protocols outlined in these application notes provide a framework for investigating the in vitro activity of **AZD-8835**, from assessing its impact on cell proliferation to dissecting its effects on the PI3K/AKT signaling pathway and cell cycle progression. These studies are essential for understanding the mechanism of action of **AZD-8835** and for its further development as a potential therapeutic agent.

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References

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